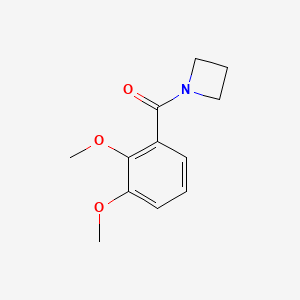
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone, also known as ADM, is a synthetic compound that belongs to the class of phenylmethanones. ADM is a relatively new compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone reduces the production of prostaglandins, which are responsible for pain and inflammation. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels, which play a critical role in the transmission of pain signals.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has been shown to have a range of biochemical and physiological effects, including reducing inflammation and pain, modulating ion channel activity, and reducing oxidative stress. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone is its high potency and selectivity for COX-2 inhibition. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone. One area of interest is the development of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone-based drugs for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone and its potential side effects.
Métodos De Síntesis
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzaldehyde with 2-aminobutyric acid and subsequent cyclization using acetic anhydride. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with 2-aminobutyric acid and subsequent reduction using sodium borohydride. These methods have been optimized to produce Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone with high purity and yield.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
azetidin-1-yl-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-3-5-9(11(10)16-2)12(14)13-7-4-8-13/h3,5-6H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUWSOZSZCCHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

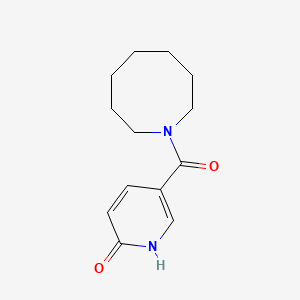


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)
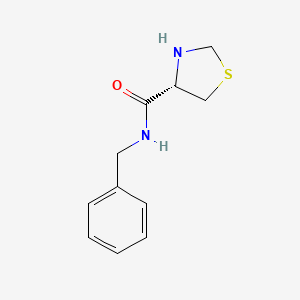
![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
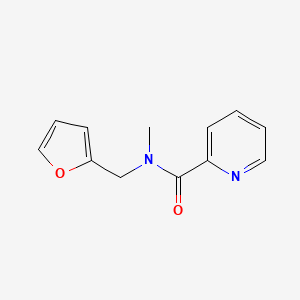
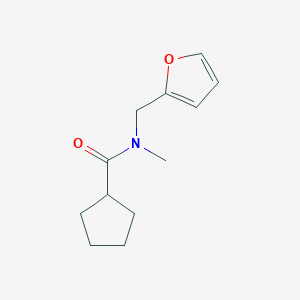
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)



![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)